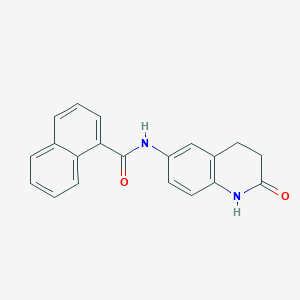

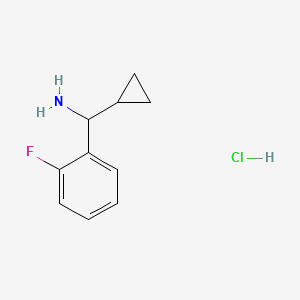

![molecular formula C9H7N3O3 B2876445 2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid CAS No. 1502672-49-2](/img/structure/B2876445.png)

2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid” is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are a promising scaffold for the creation of new pharmacologically active substances .

Synthesis Analysis

The synthesis of compounds in this series, such as “2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid”, often involves the reaction of 2,4-diamino-6-hydroxypyrimidine with methyl 4-aryl-2,4-dioxobutanoates in acetic acid . This reaction leads to the formation of methyl 2-amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates .Molecular Structure Analysis

The structure of the synthesized compounds is usually confirmed by single crystal X-ray analysis . The molecular structure of these compounds includes a pyridine fragment, an NH2 group, and a CH3O group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For instance, some compounds in this series are yellow substances, soluble in DMSO, DMF, poorly soluble in alcohol, acetonitrile, acetic acid, and insoluble in water and hexane .Applications De Recherche Scientifique

Chemical Synthesis and Reactions

2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid and its derivatives play a significant role in the synthesis of various chemical compounds. Kappe and Roschger (1989) explored the reactions of Biginelli-compounds, including the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines by condensation, demonstrating the versatility of pyrimidine derivatives in producing a range of heterocyclic compounds. These findings highlight the compound's potential in synthesizing novel chemicals with possible applications in material science and pharmaceuticals Kappe & Roschger, 1989.

Structural and Electronic Properties

The structural and electronic properties of pyrimidine derivatives have been extensively studied. Brennan et al. (1986) conducted an infrared study on 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids to understand the influence of substituents on bond polarizability, keto-enol tautomerism, and hydrogen bond formation. This research contributes to our understanding of how modifications to the pyrimidine ring affect its physical and chemical properties, which is crucial for designing drugs and materials with specific characteristics Brennan et al., 1986.

Biological Applications and Pharmacological Activities

The potential biological activities of pyrimidine derivatives have been a subject of interest. Hermecz et al. (1984) discovered that certain 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives exhibit antiallergic activities. By modifying the pyridopyrimidine ring, they were able to enhance the compound's antiallergic properties, indicating its potential for developing new antiallergic medications Hermecz et al., 1984.

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of thiopyrimidine derivatives were explored by Hussain et al. (2020), who found that certain phenyl pyrimidine derivatives exhibit considerable NLO character. This suggests potential applications in optoelectronic devices and materials, demonstrating the compound's relevance beyond pharmaceuticals to advanced materials science Hussain et al., 2020.

Mécanisme D'action

Target of Action

The primary targets of 2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid are various types of kinases in the human body . These kinases play a crucial role in cellular processes such as cell division, signal transduction, and regulation of cell shape .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition results in changes in the cellular processes controlled by these kinases, potentially leading to therapeutic effects .

Biochemical Pathways

The affected pathways are those regulated by the kinases targeted by the compound . The downstream effects of this interaction can include changes in cell division, signal transduction, and cell shape regulation .

Pharmacokinetics

The compound’s degree of lipophilicity allows it to diffuse easily into cells . This property impacts its bioavailability, as it can reach its targets within the cells more effectively .

Result of Action

The molecular and cellular effects of the compound’s action include changes in the activity of targeted kinases and the cellular processes they regulate . These changes can lead to therapeutic effects, such as anti-inflammatory, antiviral, and anticonvulsant activity .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s lipophilicity allows it to diffuse easily into cells, which can be influenced by the lipid composition of the cell membranes . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature .

Orientations Futures

Pyridopyrimidines, including “2-Methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid”, are of great interest due to their biological potential . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Therefore, the synthesis of compounds of this series is promising in order to search for new antitumor agents .

Propriétés

IUPAC Name |

2-methyl-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-4-10-5-2-3-6(9(14)15)12-7(5)8(13)11-4/h2-3H,1H3,(H,14,15)(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWSALSZASSUFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=O)N1)N=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2876362.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2876369.png)

![3-[4-methoxy-3-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2876370.png)

![1-(1-Azidoethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2876375.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2876377.png)

![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876378.png)

![2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride](/img/structure/B2876379.png)

![2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2876380.png)